molecular formula C8H3BrF6Mg B055108 Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo- CAS No. 112981-69-8

Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-

Cat. No. B055108
M. Wt: 317.31 g/mol
InChI Key: SHAKXLPGFQFNJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of magnesium compounds often involves complex reactions utilizing magnesium with various ligands and reagents. For example, the synthesis of acyclic sulfur−nitrogen compounds including magnesium derivatives showcases the versatility of magnesium in forming stable complexes with nitrogen and sulfur donors, shedding light on the structural intricacies of magnesium-based compounds (Haas et al., 1996)(Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of magnesium compounds can be intricate, as demonstrated by magnesium complexes with coordination to various ligands. For example, magnesium complexes with tetraphenylporphyrin-based coordination highlight the structural diversity achievable with magnesium at the center, stabilizing through coordination with nitrogen and other ligands, offering insights into the three-dimensional framework and coordination geometry of magnesium-based compounds (Amiri et al., 2018)(Amiri et al., 2018).

Chemical Reactions and Properties

Magnesium compounds engage in a variety of chemical reactions, reflecting their reactivity and application potential. The formation of complexes, as seen in magnesium fluoride compounds, demonstrates the ability of magnesium to form stable bonds with halides, further illustrating the chemical versatility and the potential for bond formation and reactivity of magnesium-based materials (Rauch et al., 2016)(Rauch et al., 2016).

Scientific Research Applications

  • Synthesis of Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : The 3,5-Bis(trifluoromethyl)phenyl motif is used in the synthesis of pyrazole derivatives, which have been found to inhibit the growth of drug-resistant bacteria .
    • Results : The synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
  • FDA-Approved Drugs

    • Field : Pharmaceutical Chemistry
    • Application : The trifluoromethyl (TFM, -CF3) group, which includes the 3,5-bis(trifluoromethyl)phenyl motif, is found in many FDA-approved drugs .
    • Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the TFM group .
  • Production of Selinexor

    • Field : Pharmaceutical Chemistry
    • Application : The 3,5-bis(trifluoromethyl)benzonitrile, a compound with the 3,5-bis(trifluoromethyl)phenyl motif, is used in the production of Selinexor .
    • Results : The synthesized compound, Selinexor, is used in the treatment of cancer .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP), which contain the 3,5-bis(trifluoromethyl)phenyl motif, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
    • Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • H-Bond Catalysts

    • Field : Organic Chemistry
    • Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
    • Results : The use of this motif in H-bond catalysts promotes organic transformations .
  • Detection of Uracil in DNA

    • Field : Biochemistry
    • Application : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
    • Results : The use of this reagent allows for the detection of uracil in DNA .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Field : Pharmaceutical Chemistry
    • Application : The trifluoromethyl (TFM, -CF3) group, which includes the 3,5-bis(trifluoromethyl)phenyl motif, is found in many FDA-approved drugs .
    • Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the TFM group .
  • Synthesis of Selinexor

    • Field : Pharmaceutical Chemistry
    • Application : The 3,5-bis(trifluoromethyl)benzonitrile, a compound with the 3,5-bis(trifluoromethyl)phenyl motif, is used in the production of Selinexor .
    • Results : The synthesized compound, Selinexor, is used in the treatment of cancer .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP), which contain the 3,5-bis(trifluoromethyl)phenyl motif, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
    • Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • H-Bond Catalysts

    • Field : Organic Chemistry
    • Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
    • Results : The use of this motif in H-bond catalysts promotes organic transformations .
  • Detection of Uracil in DNA

    • Field : Biochemistry
    • Application : 3,5-Bis(trifluoromethyl)benzyl bromide is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
    • Results : The use of this reagent allows for the detection of uracil in DNA .

Safety And Hazards

“Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” is a highly flammable liquid and vapor. It reacts violently with water and may form explosive peroxides. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAKXLPGFQFNJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-

CAS RN

112981-69-8
Record name [3,5 Bis(trifluoromethyl)phenyl]magnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.